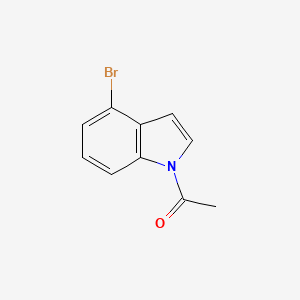
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of a bromine atom, a dimethylamino group, and a methylphenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride typically involves a multi-step process. One common method includes the bromination of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-ol or its derivatives.
Oxidation: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one or carboxylic acids.
Reduction: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-amine.
科学的研究の応用
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one
- 2-Iodo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one
- 3-(Dimethylamino)-1-(4-methylphenyl)-propan-1-one
Uniqueness
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable for targeted synthetic applications.
特性
分子式 |
C12H17BrClNO |
|---|---|
分子量 |
306.62 g/mol |
IUPAC名 |
2-bromo-3-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-4-6-10(7-5-9)12(15)11(13)8-14(2)3;/h4-7,11H,8H2,1-3H3;1H |
InChIキー |
NBBHYZZMSAXMAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(CN(C)C)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

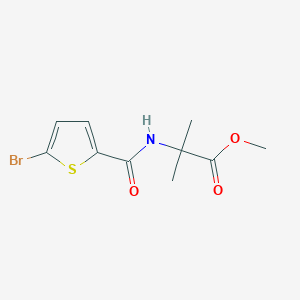
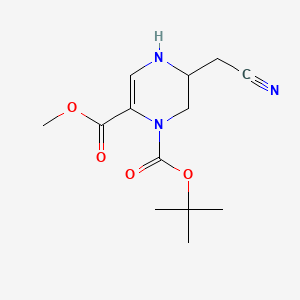
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)

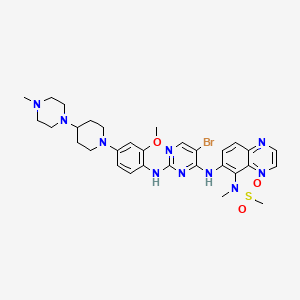
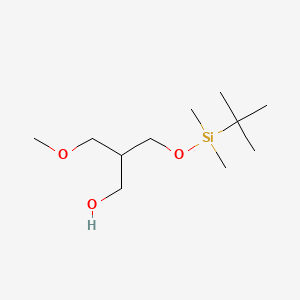

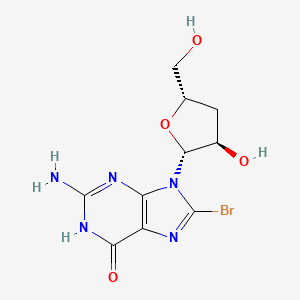
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
